4-Fluorobenzyl isothiocyanate
Overview
Description
4-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C₈H₆FNS and a molecular weight of 167.203 g/mol . It is also known by other names such as 1-fluoro-4-(isothiocyanatomethyl)benzene and p-fluorobenzyl isothiocyanate . This compound is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isothiocyanate group.
Scientific Research Applications
4-Fluorobenzyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 4-fluorobenzyl isothiocyanate belongs, are known to interact with a variety of biological targets, including enzymes and proteins involved in cancer development and progression .
Mode of Action
Isothiocyanates are known to interact with their targets through covalent bonding, leading to changes in the function of these targets .
Biochemical Pathways
Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Pharmacokinetics
Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
Factors such as ph and the presence of certain cofactors can influence the formation and action of isothiocyanates .
Safety and Hazards
Future Directions
Isothiocyanates, including 4-Fluorobenzyl isothiocyanate, have been the subject of ongoing research due to their biological properties. Future research needs include further investigation into their antimicrobial properties against human pathogens , and their potential use in medicinal chemistry and chemical biology .
Biochemical Analysis
Biochemical Properties
4-Fluorobenzyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a tripeptide that plays a crucial role in cellular detoxification. The isothiocyanate group of this compound reacts with the sulfhydryl group of glutathione, forming a conjugate that is subsequently metabolized and excreted. Additionally, this compound can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound also affects the expression of genes involved in oxidative stress response, such as those regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The isothiocyanate group of this compound can covalently bind to cysteine residues in proteins, leading to the formation of thiourea derivatives. This binding can result in the inhibition of enzyme activity, such as the inhibition of histone deacetylases (HDACs), which play a role in regulating gene expression . Additionally, this compound can activate the Nrf2 pathway, leading to the induction of phase II detoxification enzymes and antioxidant proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form the corresponding amine and carbon disulfide. Over time, the degradation products of this compound can accumulate and potentially exert different biological effects. Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained activation of detoxification pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert chemopreventive effects by inducing phase II detoxification enzymes and inhibiting carcinogen activation. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response without causing toxicity. These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of this compound with glutathione, followed by enzymatic degradation and N-acetylation to form the corresponding mercapturic acid, which is excreted in the urine. The interaction of this compound with glutathione and other cofactors plays a crucial role in its metabolism and detoxification . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, such as glutathione S-transferases, which facilitate its conjugation with glutathione. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of specific transporters . The localization and accumulation of this compound in certain tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Additionally, the interaction of this compound with nuclear proteins can affect gene expression and chromatin structure . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
4-Fluorobenzyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluorobenzylamine with thiophosgene (CSCl₂) under controlled conditions . The reaction typically proceeds as follows:
4-Fluorobenzylamine+Thiophosgene→4-Fluorobenzyl isothiocyanate+HCl
Another method involves the use of primary amines and carbon disulfide (CS₂) in the presence of a base such as triethylamine, followed by oxidation with an appropriate oxidizing agent . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Fluorobenzyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in structure but lacks the fluorine atom, making it less reactive in certain contexts.
Sulforaphane: Found in cruciferous vegetables, known for its potent anticancer properties and activation of the Nrf2 pathway.
Benzyl isothiocyanate: Similar to this compound but without the fluorine atom, leading to different reactivity and biological effects.
The presence of the fluorine atom in this compound enhances its reactivity and potentially its biological activity, making it unique among isothiocyanates.
Properties
IUPAC Name |
1-fluoro-4-(isothiocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNPJMEWWUFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181829 | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-88-7 | |
Record name | 1-Fluoro-4-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorobenzyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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